1,12-Dibromododecane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

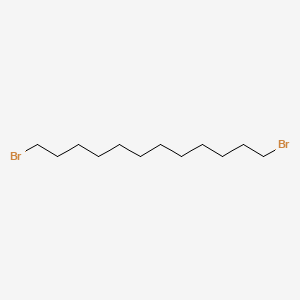

2D Structure

3D Structure

属性

IUPAC Name |

1,12-dibromododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJATABWMGVVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062985 | |

| Record name | 1,12-Dibromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-70-5 | |

| Record name | 1,12-Dibromododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1,12-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1,12-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dibromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-dibromododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Definition and Structural Significance Within the Bromoalkane Class

1,12-Dibromododecane is an organic compound with the chemical formula C12H24Br2. ontosight.ailookchem.com It belongs to the bromoalkane class, which are hydrocarbons containing one or more bromine atoms. ontosight.ai Specifically, it is an α,ω-dibromoalkane, meaning the bromine atoms are located at the two ends of the alkane chain. lookchem.comsigmaaldrich.com This symmetrical structure, featuring a flexible twelve-carbon backbone, is of significant interest in chemical synthesis. The presence of the two bromine atoms, which are good leaving groups, allows for a variety of nucleophilic substitution reactions at both ends of the molecule. This bifunctionality is a key feature that enables its use in step-growth polymerization and the synthesis of macrocycles and other complex architectures. ontosight.ai

| Property | Value |

| Molecular Formula | C12H24Br2 |

| Molecular Weight | 328.13 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | 38-42 °C (lit.) |

| Boiling Point | 215 °C at 15 mmHg (lit.) |

| Solubility | Insoluble in water, soluble in organic solvents like hot methanol. ontosight.ailookchem.comcymitquimica.com |

Historical Context and Evolution of Research Perspectives on ω,ω Dibromoalkanes

The study of ω,ω'-dibromoalkanes, including 1,12-dibromododecane, has a long history rooted in the fundamental principles of organic synthesis and polymer chemistry. Early research focused on understanding the reactivity of these compounds in cyclization reactions, leading to the formation of large-ring compounds. These studies were instrumental in developing theories of ring strain and conformational analysis.

In 1982, a study on the nonlinear dielectric effect of α,ω-dibromoalkanes provided insights into the conformational averages of these flexible molecules. aip.org This research utilized the rotational isomeric state approximation to understand the relationship between the dielectric constant and the dipole moment of these molecules. aip.org Over the decades, the research perspective has broadened significantly. While initially valued for their role in fundamental organic reactions, the focus has shifted towards their application as linkers and building blocks in more complex systems. The evolution of analytical techniques has allowed for a more detailed characterization of the polymers and materials synthesized using these precursors, further expanding their research applications.

Current Research Landscape and Emerging Trends for 1,12 Dibromododecane

The current research landscape for 1,12-dibromododecane is vibrant and expanding, driven by its utility in materials science, pharmaceuticals, and polymer chemistry. A significant portion of its consumption, approximately 70%, is in organic synthesis, where it serves as a building block for polymers, surfactants, and other specialty chemicals. archivemarketresearch.com The materials science sector utilizes around 25% for applications such as coatings, adhesives, and flame retardants. archivemarketresearch.com

Emerging trends indicate a shift towards more sustainable manufacturing processes and the development of higher-purity grades of this compound to meet the demands of high-fidelity chemical applications. archivemarketresearch.com Researchers are actively exploring novel applications beyond its traditional uses. archivemarketresearch.com For instance, recent studies have demonstrated its use in the synthesis of ionenes, which are being investigated as potential phase change materials with self-healing properties. mdpi.com Another area of active research is its use in the preparation of acridone (B373769) derivatives for cell imaging applications. mdpi.com

Market analysis reports project steady growth for the this compound market, fueled by the increasing demand for specialty chemicals and advanced materials. archivemarketresearch.comprof-research.comalliedmarketresearch.com

Multifaceted Roles As a Versatile Organic Intermediate and Building Block

The versatility of 1,12-dibromododecane as an organic intermediate stems from the reactivity of its terminal bromine atoms. ontosight.ai This allows it to participate in a wide array of chemical transformations, making it a valuable building block for a diverse range of molecules. lookchem.comcymitquimica.com

In Polymer Chemistry:

This compound is a key monomer in step-growth polymerization. Its bifunctional nature allows it to react with other bifunctional monomers to create long polymer chains. For example, it has been used in the preparation of tboc-protected ionenes, which are precursors to pH-sensitive, protonatable ionenes with potential applications in gene delivery. sigmaaldrich.comchemicalbook.com

In the Synthesis of Complex Molecules:

Its ability to act as a long, flexible linker is exploited in the synthesis of complex organic molecules. For instance, it has been used to create a twelve-carbon bridge in the synthesis of a macrocyclic diketopyrrolopyrrole, a compound with interesting stimuli-responsive chromic properties. researchgate.net It is also used to synthesize 1,12-di(2-pyridinecarbaldehyde-4'-hydrazinephenylate) dodecane (B42187), a monomer designed for creating hydrogen-bonded supramolecular polymers. rsc.org

In Pharmaceutical Research:

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various compounds with potential therapeutic applications. lookchem.comnordmann.global For example, it was a key starting material in the synthesis of 1-(3-picolinium)-12-triethylammonium-dodecane dibromide (TMPD), a novel nicotinic receptor antagonist being investigated for the treatment of nicotine (B1678760) addiction. nih.gov Its long carbon chain is particularly useful for preparing lipophilic molecules. nordmann.global

In Materials Science:

The incorporation of this compound into materials can impart specific properties. It is used in the development of new polymers and materials, where its bromine-containing structure can be leveraged to create materials with tailored characteristics like enhanced thermal stability. lookchem.com It has also been used in the synthesis of pyridinium (B92312) bromide derivatives evaluated as corrosion inhibitors for mild steel. mdpi.com

Future Directions and Potential Research Avenues for 1,12 Dibromododecane

Established Synthetic Routes to this compound

The synthesis of this compound is most commonly achieved through the bromination of its corresponding diol, 1,12-dodecanediol (B52552). ontosight.ai This transformation can be accomplished using various brominating agents, with phosphorus tribromide and hydrobromic acid being the most prevalent.

Bromination of 1,12-Dodecanediol with Brominating Agents (e.g., PBr₃, HBr)

The conversion of alcohols to alkyl bromides is a fundamental reaction in organic chemistry. In the case of 1,12-dodecanediol, both hydroxyl groups are replaced by bromine atoms.

Using Phosphorus Tribromide (PBr₃):

The reaction with phosphorus tribromide is a widely used method for converting primary and secondary alcohols to alkyl bromides, often yielding better results than hydrobromic acid. byjus.com The mechanism involves an initial reaction between the alcohol's oxygen and the electrophilic phosphorus atom of PBr₃. This step activates the hydroxyl group, turning it into a good leaving group. A subsequent SN2 attack by the bromide ion on the carbon atom results in the formation of the alkyl bromide. byjus.comorgosolver.commasterorganicchemistry.com

A general representation of the reaction is as follows: 3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

For the synthesis of this compound from 1,12-dodecanediol, the stoichiometry is adjusted to account for the two hydroxyl groups. The reaction is typically carried out in an appropriate solvent, and an excess of phosphorus is sometimes used to prevent the formation of PBr₅. byjus.com

Using Hydrobromic Acid (HBr):

Hydrobromic acid provides another effective route for the synthesis of this compound from 1,12-dodecanediol. ontosight.aiuhd.edu The reaction mechanism involves the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule.

One preparative method involves heating 1,12-dodecanediol with an excess of concentrated hydrobromic acid. caltech.edu Another procedure describes refluxing 1,12-dodecanediol with sodium bromide in the presence of concentrated sulfuric acid. guidechem.com The sulfuric acid protonates the diol, and the bromide ions from sodium bromide perform the nucleophilic attack.

| Brominating Agent | General Conditions | Mechanistic Pathway |

| Phosphorus Tribromide (PBr₃) | Reaction with 1,12-dodecanediol, often in a suitable solvent. byjus.com | Electrophilic activation of the hydroxyl group by phosphorus, followed by SN2 attack by bromide. byjus.comorgosolver.com |

| Hydrobromic Acid (HBr) | Refluxing 1,12-dodecanediol with concentrated HBr or with NaBr and H₂SO₄. uhd.educaltech.eduguidechem.com | Protonation of the hydroxyl group to form a water leaving group, followed by SN2 attack by bromide. rsc.orgresearchgate.net |

Alternative Synthetic Approaches and Their Mechanistic Considerations

While the bromination of 1,12-dodecanediol is the most common method, other synthetic strategies exist. One such alternative involves the free-radical bromination of dodecane (B42187). This reaction is typically initiated by UV light or a radical initiator and results in the substitution of hydrogen atoms with bromine at the terminal positions.

Another approach involves the use of dimethyl sulfoxide (B87167) (DMSO) in conjunction with hydrobromic acid for the bromination of alkenes, which could be adapted for dienes. organic-chemistry.org In this system, DMSO acts as an oxidant. organic-chemistry.org The active brominating species is believed to be bromodimethylsulfonium bromide, formed in situ from HBr and DMSO. organic-chemistry.org

Nucleophilic Substitution Reactions of this compound

The two bromine atoms in this compound are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is harnessed to synthesize a variety of symmetrical long-chain compounds.

Formation of Diamines (e.g., 1,12-bis(N,N-dimethylamino)dodecane)

The reaction of this compound with amines is a straightforward method for producing long-chain diamines. A notable example is the synthesis of 1,12-bis(N,N-dimethylamino)dodecane. This reaction is typically carried out by treating this compound with dimethylamine (B145610). jmu.edu The reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of dimethylamine attacks the carbon atom bonded to the bromine, displacing the bromide ion. This process occurs at both ends of the dodecane chain to yield the final diamine product.

A reported synthesis involved adding this compound to a solution of dimethylamine in tetrahydrofuran (B95107) (THF) at low temperatures, followed by warming to room temperature. jmu.edu This method resulted in a 76% yield of 1,12-bis(N,N-dimethylamino)dodecane. jmu.edu This diamine is a precursor for the synthesis of 12,12-ammonium ionenes, which are water-soluble polymers with potential applications in materials science. acs.org

| Reactant | Product | Reagents and Conditions | Yield |

| This compound | 1,12-bis(N,N-dimethylamino)dodecane | Dimethylamine (40% in water), THF, -78°C to room temperature, 24 hours | 76% jmu.edu |

Synthesis of Diimidazoles (e.g., 1,12-Di(1H-Imidazol-1-yl)dodecane)

Similarly to the formation of diamines, this compound can be used to synthesize diimidazoles. The synthesis of 1,12-Di(1H-Imidazol-1-yl)dodecane involves the reaction of this compound with imidazole (B134444). ontosight.ai This reaction is typically performed in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity. The deprotonated imidazole then acts as a nucleophile, displacing the bromide ions from the this compound backbone.

In one example, this compound was reacted with 1-benzylimidazole (B160759) in refluxing 2-propanol for 24 hours to synthesize a geminal dicationic ionic liquid. iastate.edu Another general procedure involves reacting this compound with the appropriate imidazole derivative in a suitable solvent like dimethylformamide (DMF) with a base such as potassium carbonate. iucr.org

Alkylation Reactions (e.g., in acridone (B373769) derivatives synthesis)

The reactivity of this compound makes it a useful alkylating agent for introducing a long dodecyl chain into various molecular scaffolds. One such application is in the synthesis of acridone derivatives. mdpi.com Acridone and its derivatives are a class of compounds with a wide range of biological activities.

In the synthesis of certain acridone-based compounds, this compound is used to alkylate the nitrogen atom at the N10 position of the acridone ring system. mdpi.com This reaction is often carried out in the presence of a base, such as potassium hydroxide, and a catalyst like potassium iodide in a solvent like tetrahydrofuran (THF). mdpi.com The resulting N-alkylated acridone can then be further functionalized. For instance, the remaining bromo-substituted end of the dodecyl chain can be reacted with other nucleophiles, such as piperidine (B6355638). mdpi.com This step-wise functionalization allows for the creation of complex, multi-functional molecules with potential applications in cell imaging. mdpi.com

Formation of Quaternary Ammonium (B1175870) and Phosphonium (B103445) Salts

The terminal bromine atoms of this compound are susceptible to nucleophilic substitution by tertiary amines and phosphines, leading to the formation of dicationic quaternary ammonium and phosphonium salts, respectively. These reactions, often following an SN2 mechanism, are fundamental in synthesizing a range of compounds, from surfactants to phase-transfer catalysts.

Quaternary ammonium salts, often referred to as "quat salts," can be synthesized by reacting this compound with a tertiary amine. For instance, dicationic surface-active quaternary ammonium salts are prepared by reacting this compound with decyldimethylamine. In a typical procedure, this compound (0.05 mol) is dissolved in acetonitrile (B52724), followed by the addition of decyldimethylamine (0.1 mol). The reaction is conducted at the boiling point of the solvent for 24 hours. uea.ac.uk Similarly, the Menschutkin reaction has been employed to prepare water-soluble 12,12-ammonium ionenes through the reaction of this compound with 1,12-bis(N,N-dimethylamino)dodecane. mdpi.com Multi-headed quaternary ammonium salt surfactants have also been prepared by first reacting this compound with diethylamine (B46881) to form a double-headed tertiary amine, which is then further reacted to yield the final surfactant. acs.org

Quaternary phosphonium salts are synthesized in a similar manner, through the reaction of this compound with an organophosphine. The synthesis of 1,12-di(tributylphosphonium bromide)dodecane (DTBPDO) and 1,12-di(triphenylphosphonium bromide)dodecane (DTPPDO) involves the reaction of this compound with either tributylphosphine (B147548) or triphenylphosphine. cam.ac.uk These reactions are typically carried out in a solvent such as N,N-dimethyl acetamide (B32628) (DMAC) under a nitrogen atmosphere at elevated temperatures (140-150°C) for extended periods (17-24 hours). cam.ac.ukresearchgate.net The molar ratio of this compound to phosphine (B1218219) is generally around 1:2.2 to ensure complete reaction. cam.ac.ukresearchgate.netmolaid.com The yields for these syntheses are often high, with reported yields of 82.6% for DTPPDO and 77.1% for DTBPDO. cam.ac.uk

| Product | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| DTPPDO | This compound, Triphenylphosphine | DMAC | 150 | 20 | 82.6 | cam.ac.ukresearchgate.net |

| DTBPDO | This compound, Tributylphosphine | DMAC | 140-150 | 24 | 77.1 | cam.ac.uk |

| Alkane-1,12-bis(decyldimethylammonium) dibromide | This compound, Decyldimethylamine | Acetonitrile | Reflux | 24 | N/A | uea.ac.uk |

Reaction with Thymine (B56734) to form Cross-Linkers (e.g., Thym-C₁₂-thym)

This compound serves as a flexible linker to connect two thymine units, forming the cross-linker 1,12-di(thymin-1-yl)dodecane, commonly abbreviated as Thym-C₁₂-thym. This molecule is of interest in supramolecular chemistry and materials science for its ability to form reversible cross-links via hydrogen bonding between the thymine moieties.

The synthesis of Thym-C₁₂-thym is achieved through the N-alkylation of thymine with this compound. researchgate.netacs.org In a representative procedure, a suspension of this compound, an excess of thymine, and an anhydrous base like sodium carbonate (Na₂CO₃) is stirred in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically heated to around 80°C for an extended period, for instance, 40 hours, to ensure the double substitution occurs. researchgate.netresearchgate.net The resulting product, Thym-C₁₂-thym, can be purified and has been fully characterized using techniques like ¹H-NMR, ¹³C-NMR, FTIR, and mass spectrometry. researchgate.netacs.orgresearchgate.netthieme-connect.com

Cross-Coupling Reactions Utilizing this compound

The carbon-bromine bonds in this compound allow it to participate in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the incorporation of the dodecane chain into a wide array of more complex structures, including polymers and functional organic molecules.

The Kumada coupling reaction, which involves the coupling of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex, can be used to synthesize poly(p-phenylene alkylene)s. In this context, this compound acts as the di-electrophile.

Poly(p-phenylene dodecylene) (PPPDD) has been synthesized via the Kumada coupling of this compound (referred to as BDD) and the Grignard reagent derived from p-dichlorobenzene. mdpi.commolaid.comresearchgate.net The polymerization results in a polymer with alternating phenylene and dodecylene units. The resulting PPPDD is a semi-crystalline polymer with a melting point of 80.1°C. mdpi.commolaid.comresearchgate.net Analysis of the polymer chain ends by ¹³C NMR spectroscopy indicated the presence of methyl groups, suggesting that termination preferentially occurs with the bromoalkane component. mdpi.commolaid.comresearchgate.net

The Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for C-C bond formation. This compound can be employed as a bridging unit in the synthesis of complex molecules using this methodology.

An example is the synthesis of a racemic monomer, (rac)-EDOT-DPP-EDOT, used for creating inherent chiral polymer films. molaid.com A key step in this synthesis involves the preparation of (rac)-ansa-3,6-bis(4-bromophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, or (rac)-Br-DPP. This intermediate is formed by installing a C₁₂-carbon bridge onto a diketopyrrolopyrrole (DPP) core through reaction with this compound in the presence of potassium carbonate in DMF. molaid.com This bridged compound is then subjected to a Suzuki-Miyaura cross-coupling with a borylated EDOT (3,4-ethylenedioxythiophene) derivative, catalyzed by Pd(PPh₃)₄, to yield the final monomer. molaid.com

Beyond Kumada and Suzuki-Miyaura reactions, this compound can participate in other catalytic coupling processes, such as the Heck, Stille, and Sonogashira reactions.

The Heck reaction , which couples an unsaturated halide with an alkene, has been used to synthesize side-chain type liquid crystalline poly(arylenevinylene)s. In this synthesis, 2,5-dibromo-3-(12-bromododecanoxy)methylthiophene, prepared from 3-thiophenemethanol (B153581) and this compound, is polymerized with divinylbenzene (B73037) using a palladium acetate (B1210297) catalyst. acs.org

The Stille cross-coupling reaction, involving the coupling of an organotin compound with an organohalide, has been employed in the synthesis of materials for self-assembled monolayer field-effect transistors (SAMFETs). The synthesis of a phenylene-thiophene semiconducting mesogen involved an initial lithiation of a thiophene (B33073) derivative followed by reaction with this compound. The resulting intermediate was then used in a Stille coupling with a stannylated thiophene derivative, catalyzed by Pd(PPh₃)₄, to yield the desired complex molecule. researchgate.net

The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, has been utilized in the synthesis of acridone derivatives for cell imaging. In one pathway, this compound is first attached to the acridone nitrogen. After subsequent functionalization steps, the molecule undergoes a Sonogashira coupling with 4-vinylpyridine, catalyzed by Pd(OAc)₂ and (o-tol)₃P, to build the final structure. mdpi.comresearchgate.net

Suzuki-Miyaura Cross-Coupling in Complex Molecule Synthesis

Cyclization and Macrocycle Formation

The bifunctional nature of this compound makes it an ideal substrate for intramolecular and intermolecular cyclization reactions to form macrocycles. These reactions are typically performed under high-dilution conditions to favor the formation of cyclic products over linear polymers.

Various types of macrocycles have been synthesized using this strategy. For instance, liquid crystalline macrocyclic oligomers have been prepared by the phase-transfer catalyzed polyetherification of 1-(4-hydroxybiphenyl-4′-yl)-2-(4-hydroxyphenyl)butane (TPB) with this compound under high dilution. acs.org The resulting cyclic trimers and tetramers displayed stable nematic mesophases. acs.org

In another application, stiff stilbene (B7821643) macrocycles have been synthesized via a Williamson ether synthesis to connect two indanone units with this compound, followed by an intramolecular McMurry reaction to form the stilbene unit and close the ring. beilstein-journals.org Additionally, this compound has been used in the high-yield synthesis of thiacyclotridecane (a 13-membered ring containing a sulfur atom) by reaction with sodium sulfide (B99878) under heterogeneous conditions, achieving a 64% yield. mdpi.com Dynamic imine macrocycles have also been prepared where this compound is used to create a DABCO-derived quaternary ammonium salt that acts as a template for the [1+1] cyclization of aldehyde and amine building blocks. nih.gov

Synthesis of Macrocyclic Compounds

Macrocycles, cyclic molecules generally containing twelve or more atoms, are of significant interest in chemistry and biology. acs.orgmdpi.com this compound is a key building block for synthesizing these large-ring systems. The fundamental approach involves reacting the two bromine ends of the dodecane chain with a dinucleophile or by coupling two molecules of this compound with a linking reagent.

A common strategy is the reaction of this compound with a suitable precursor under conditions that favor intramolecular cyclization. For instance, it can be reacted with 4-hydroxybenzhydrazide (B196067) and 2-pyridinecarboxaldehyde (B72084) to form a monomer, which then undergoes substitution with another this compound molecule to yield macrocyclic structures. rsc.org Another example involves the reaction with 1H-indoline-2,3-dione in the presence of potassium carbonate and tetra-n-butylammoniumbromide to produce 1-(12-bromododecyl)indoline-2,3-dione, a precursor for further macrocyclization. iucr.org

The synthesis of macrocyclic compounds often involves specific reaction conditions to achieve desired yields. The following table provides examples of macrocyclization reactions involving this compound:

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| This compound, 4-hydroxybenzhydrazide, 2-pyridinecarboxaldehyde | 1. Dehydration 2. K₂CO₃, DMF, 60°C | 1,12-di(2-pyridine carbaldehyde-4'-hydrazinephenylate)dodecane | 50.5% | rsc.org |

| This compound, 1H-indoline-2,3-dione | K₂CO₃, tetra-n-butylammoniumbromide, DMF, rt, 18h | 1-(12-bromododecyl)indoline-2,3-dione | Not Specified | iucr.org |

| This compound, 4-nitro-1-naphthol | K₂CO₃, tetrabutylammonium (B224687) bromide, H₂O, 110°C | 12-(4-Nitro-1-naphthoxy)dodecyl bromide | Not Specified | cdnsciencepub.com |

| This compound, Phenothiazine | Similar to above | N-(12-bromododecyl)phenothiazine | Not Specified | cdnsciencepub.com |

| This compound, (rac)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol | NaH (60%), DMF | Alkylated solketal | Not Specified | csic.es |

Strategies for Suppressing Dimerization/Polymerization in Cyclic Systems

A significant challenge in macrocyclization is the competition between the desired intramolecular reaction, which forms the macrocycle, and intermolecular reactions that lead to dimers and polymers. pnas.org To favor the formation of cyclic products, several strategies are employed.

The high-dilution principle is a cornerstone of macrocyclic synthesis. wikipedia.orgacs.org By carrying out the reaction at very low concentrations of the linear precursor, the probability of one end of a molecule reacting with its other end (intramolecular) is increased relative to it reacting with another molecule (intermolecular). wikipedia.orgacs.org This is often achieved by the slow addition of the reactants to a large volume of solvent, sometimes using syringe pumps for precise control. wikipedia.orgacs.org

Template-assisted synthesis is another effective strategy. A metal ion or another molecule can act as a template, pre-organizing the linear precursor into a conformation that favors cyclization. core.ac.uk This "template effect" can significantly enhance the yield of the desired macrocycle by bringing the reactive ends of the precursor into proximity. core.ac.uk

The choice of solvent and temperature also plays a crucial role. Solvents that promote a folded conformation of the precursor can favor macrocyclization. The reaction temperature can influence the relative rates of the intra- and intermolecular reactions.

Reactions in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. This compound serves as a valuable building block in this field for creating monomers that can self-assemble into larger, ordered structures.

Formation of Monomers for Hydrogen-Bonded Supramolecular Polymers

Hydrogen bonds are a key directional force in supramolecular assembly. This compound is used to synthesize difunctional monomers containing hydrogen-bonding motifs. For example, it can be reacted with molecules containing amide groups to create monomers with terminal hydrogen-bonding sites. rsc.org These monomers can then self-assemble into long, polymer-like chains through a network of hydrogen bonds. rsc.org

In one study, a monomer named DPCHP-DODE was synthesized by reacting this compound with a precursor containing pyridine (B92270) and hydrazine (B178648) functionalities. rsc.org The resulting monomer possesses amide groups capable of forming strong hydrogen bonds, leading to the formation of a supramolecular polymer. rsc.org

Role in Self-Assembling Systems

The long dodecyl chain of this compound can act as a flexible spacer in molecules designed for self-assembly. mdpi.com By attaching functional head groups to one or both ends of the dibromododecane (B8593686) chain, amphiphilic molecules can be created that self-assemble in solution to form micelles, vesicles, or other ordered structures. iucr.org

For instance, this compound has been used in the synthesis of lactone-terminated alkanethiols. mdpi.com These molecules can form self-assembled monolayers (SAMs) on gold surfaces, creating well-defined nanoscale structures. mdpi.com The dodecyl chain provides the necessary length and flexibility for the molecules to pack efficiently in the monolayer.

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for controlling product formation and optimizing reaction conditions.

Electrochemical Dehalogenation and Hydrogen Atom Incorporation

Electrochemical methods can be used to cleave the carbon-bromine bonds in this compound. researchgate.net This process, known as dehalogenation, can lead to the formation of various products, including alkanes and alkenes. wikipedia.org The mechanism of electrochemical dehalogenation often involves the transfer of electrons from an electrode to the dibromoalkane, leading to the sequential cleavage of the C-Br bonds. researchgate.net

Recent studies have explored the use of electrocatalysts, such as Ni(II) salen, to facilitate the dehalogenation of dihaloalkanes. researchgate.net In the presence of a hydrogen atom source like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), the intermediate radicals formed during the reaction can be trapped to form the fully saturated alkane, dodecane. researchgate.net This approach can suppress the formation of polymeric byproducts that often plague electrochemical dehalogenation reactions. researchgate.net The mechanism involves the electrochemically generated Ni(I) species reacting with the dibromoalkane, followed by hydrogen atom transfer from HFIP to the resulting alkyl radical. researchgate.net

The following table summarizes the products of electrocatalytic reduction of various brominated compounds in the presence of Ni(II) salen and HFIP:

| Substrate | Product | Yield (%) |

| 1,6-Dibromohexane | n-Hexane | 65 |

| 1,8-Dibromooctane | n-Octane | 60 |

| 1,10-Dibromodecane | n-Decane | 55 |

| This compound | n-Dodecane | 50 |

| 1-Bromooctane | n-Octane | 70 |

| 1-Bromodecane | n-Decane | 68 |

| 1-Bromododecane | n-Dodecane | 65 |

| Data sourced from a study on electrocatalytic carbon-bromine cleavage. researchgate.net |

Influence of Reaction Conditions and Catalysts on Reaction Pathways

The reactivity of the two primary carbon-bromine bonds in this compound allows for a variety of synthetic transformations, the outcomes of which are highly dependent on the chosen reaction conditions and catalytic systems. Factors such as solvent, temperature, nature of the base or nucleophile, and the presence of specific catalysts can direct the reaction towards desired products, such as mono-substitution, di-substitution, elimination, or coupling products.

In nucleophilic substitution reactions, the conditions can be tuned to favor either mono- or di-substituted products. For instance, in the synthesis of a porphyrin precursor, a Williamson etherification between 4-hydroxybenzaldehyde (B117250) and this compound is conducted using potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) at 80°C. uns.ac.idmdpi.com To selectively obtain the mono-substituted product, a significant excess of this compound is employed, which statistically minimizes the chances of a second substitution on the same molecule. uns.ac.id Similarly, the synthesis of 1-(12-bromododecyl)pyrene is achieved through the alkylation of 1-bromopyrene (B33193) with this compound. rsc.org

The choice of catalyst is pivotal in directing reaction pathways. Lithium-copper catalysts are effective for coupling this compound with Grignard reagents. google.com This method was used to synthesize bromoheptadec-1-ene from the Grignard of 5-bromopent-1-ene and an excess of this compound, achieving a 66% yield. google.com Another catalytic approach involves phase-transfer catalysis (PTC). The reaction of this compound with 5-chloroisatin (B99725) is successfully carried out using tetrabutylammonium bromide as a phase-transfer catalyst, which facilitates the reaction between reactants in different phases. researchgate.net In polymer chemistry, this compound serves as a coupling agent in living anionic polymerization, initiated by n-butyllithium in cyclohexane (B81311) at 45°C, to create styrene-dodecane-styrene triblock copolymers. ippi.ac.ir

Temperature and the method of heating also play a crucial role. In the synthesis of a thia-fatty acid analog, the coupling of this compound with methyl 3-mercaptopropanoate is performed using sodium hydride (NaH) in tetrahydrofuran (THF), with the temperature initially held at 0°C before stirring at room temperature. nih.gov Furthermore, microwave-assisted synthesis has been shown to be advantageous over conventional heating. Microwave heating can accelerate reactions and minimize the formation of undesirable byproducts, demonstrating its utility in controlling reaction outcomes. nih.gov

The following table summarizes the influence of various conditions and catalysts on reactions involving this compound.

| Reaction Type | Catalyst / Base | Solvent | Temperature | Key Condition | Outcome / Product |

| Williamson Etherification | K₂CO₃ | DMF | 80 °C | 2:1 molar ratio of phenol (B47542) to dibromododecane | Forms a dimeric molecule linked by the dodecyl chain. mdpi.com |

| Williamson Etherification | K₂CO₃ | Acetone | Reflux (17h) | Excess this compound | Mono-ether product, 4-(12-Bromododecyloxy)benzaldehyde. acs.org |

| Grignard Coupling | Lithium-copper catalyst | Not specified | Not specified | Excess this compound | Mono-coupled product (bromoheptadec-1-ene). google.com |

| Nucleophilic Substitution | NaH | THF | 0 °C to RT | Stepwise temperature increase | Mono-substituted thia-ester precursor. nih.gov |

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Not specified | 25 °C | PTC conditions | 1-(12-Bromododecyl)-5-chloroindoline-2,3-dione. researchgate.net |

| Anionic Polymerization | n-Butyllithium (initiator) | Cyclohexane | 45 °C | Use as coupling agent | Styrene-dodecane-styrene (SDS) triblock copolymer. ippi.ac.ir |

| Elimination | DBU | None | 120 °C | Strong, non-nucleophilic base | E2 elimination product, dodeca-1,11-diene. vot.pl |

Investigation of Side Reactions and Byproduct Formation (e.g., E2 elimination)

In reactions involving this compound, the formation of side products is a significant consideration that can affect the yield and purity of the desired compound. The bifunctional nature of the molecule is a primary source of these side reactions, often leading to mixtures of products.

A common side reaction is the formation of di-substituted products when only mono-substitution is intended. Because the second carbon-bromine bond remains reactive after the first has been substituted, the mono-substituted intermediate can compete with the starting nucleophile for the remaining this compound or react with another equivalent of the nucleophile. To mitigate this, reaction conditions are often manipulated, for example, by using a large excess of this compound to favor the mono-alkylation product statistically. uns.ac.id In a Grignard coupling reaction, a double reaction can lead to the formation of a dimeric byproduct, such as docosa-1,21-diene. google.com

The duration of a reaction can also critically influence byproduct formation. In the mono-bromination of 1,12-dodecanediol to produce a precursor, precise timing is essential. If the reaction is heated for too long, a significant amount of the undesired di-bromide product, this compound, is formed. westmont.edu Conversely, a reaction time that is too short results in poor conversion of the starting diol. westmont.edu In one optimized procedure, a reaction time of 30 minutes at reflux resulted in a product mixture containing 93.5% of the desired mono-brominated product, 5.4% of the di-brominated byproduct, and 1.1% of unreacted diol. westmont.edu

Elimination reactions, particularly the E2 (bimolecular elimination) mechanism, represent another major pathway for byproduct formation. libretexts.org The E2 reaction is a single-step process where a base abstracts a proton from a carbon adjacent to the leaving group (bromide), leading to the formation of a double bond. masterorganicchemistry.comsaskoer.ca This pathway is favored by strong, non-nucleophilic, or sterically hindered bases. For a flexible molecule like this compound, the anti-periplanar arrangement required for E2 elimination is easily achieved. iitk.ac.in A clear example is the reaction of this compound with 1,8-Diazabicycloundec-7-ene (DBU), a strong base known to promote E2 elimination, which yields dodeca-1,11-diene. vot.pl While this can be the desired product, it is often an unwanted byproduct in substitution reactions. The reaction of sodium acetylide with this compound can yield the desired substitution product, but subsequent treatment with a strong base like sodium amide can promote elimination of the second bromine atom to form an alkene. brainly.com

The table below details some of the common side reactions and byproducts encountered when using this compound.

| Reaction Type | Conditions Favoring Side Reaction | Byproduct | Mechanism/Notes |

| Nucleophilic Substitution | Near-stoichiometric or excess nucleophile | Di-substituted product | The mono-substituted intermediate reacts further with the nucleophile. uns.ac.id |

| Grignard Coupling | Not specified | Docosa-1,21-diene | Dimerization resulting from a double coupling reaction. google.com |

| Mono-bromination of diol | Extended reaction time (e.g., >30 min) | This compound | Over-reaction of the starting 1,12-dodecanediol. westmont.edu |

| Substitution Reactions | Presence of strong, non-nucleophilic base (e.g., DBU, sodium amide) | Dodeca-1,11-diene or other unsaturated compounds | E2 Elimination. Favored by strong bases and achievable anti-periplanar conformation. vot.plbrainly.com |

Polymer Synthesis and Characterization

This compound is a crucial reagent in the synthesis of ionenes, which are polymers containing ionic centers in their backbone. mdpi.com A notable application is in the preparation of tert-butoxycarbonyl (tboc)-protected ionenes. sigmaaldrich.comscientificlabs.iechemdad.com These polymers are synthesized through the step-growth polymerization of a diamine, such as tert-butyl bis[3-(dimethylamino)propyl]carbamate, with this compound. acs.orgchemsrc.com The resulting tboc-protected ionenes can be deprotected to yield pH-sensitive, protonatable ionenes. sigmaaldrich.comacs.org These materials have shown potential in applications like gene delivery due to their ability to complex with nucleic acids. sigmaaldrich.comacs.orgchemsrc.com

The synthesis of ammonium 12,12-ionenes, where this compound is reacted with 1,12-bis(N,N-dimethylamino)dodecane, has also been reported. vt.edu The resulting water-soluble polymers exhibit interesting thermal and mechanical properties, including shape memory and self-healing capabilities, which are attributed to the presence of ionic aggregates. vt.edu

| Polymer Type | Monomers | Key Features |

| tboc-protected ionenes | tert-butyl bis[3-(dimethylamino)propyl]carbamate, this compound | pH-sensitive, protonatable upon deprotection. sigmaaldrich.comacs.org |

| Ammonium 12,12-ionenes | This compound, 1,12-bis(N,N-dimethylamino)dodecane | Water-soluble, shape memory, self-healing. vt.edu |

This compound has been utilized in the synthesis of more complex polymer architectures, such as linear-dendritic block copolymers. Although not a direct participant in the atom transfer radical polymerization (ATRP) process itself, it serves as a building block for creating segments within these copolymers. For instance, thymine has been reacted with this compound to create a thymine-containing segment, Thym-C12-thym. researchgate.netresearchgate.netresearchgate.net This segment can then be incorporated into larger, functional polymer structures. These complex copolymers are of interest for their self-assembly properties and potential applications in areas like the fabrication of porous films. researchgate.net

The flexible dodecamethylene spacer of this compound plays a significant role in the synthesis of liquid crystalline polymers and polyethers. mendelchemicals.com By reacting with various mesogenic diols, it helps to create polymers that exhibit liquid crystalline phases. For example, it has been used in the synthesis of copolyethers with 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane (FBPE) and 1,8-dibromooctane, leading to materials with tunable properties. ohiolink.edu Similarly, it has been reacted with 3-hydroxyphenyl benzoate (B1203000) to form intermediates for hybrid liquid crystal polymers. rsc.org The length of the alkyl chain influences the thermal transitions and the type of mesophase formed. ohiolink.eduacs.org Copolyesters showing nematic textures have been prepared by the polycondensation of dicarboxylic acids, derived from the alkylation of 4-hydroxycinnamic acid with this compound, with isosorbide (B1672297) and methylhydroquinone. acs.orgresearchgate.net

| Polymer Type | Co-monomers | Resulting Property |

| Copolyethers | 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, 1,8-dibromooctane | Tunable liquid crystalline properties. ohiolink.edu |

| Hybrid Liquid Crystal Polymers | 3-hydroxyphenyl benzoate | Intermediate for self-assembling polymers. rsc.org |

| Copolyesters | Dicarboxylic acids from 4-hydroxycinnamic acid, isosorbide, methylhydroquinone | Nematic schlieren textures. acs.orgresearchgate.net |

In the field of conductive polymers, this compound is used to synthesize precursors for thiophene-based azomethine polymers. researchgate.net It is reacted with 4-hydroxybenzaldehyde to prepare 4,4'-diformyl diphenoxydodecane. researchgate.net This precursor is then used in subsequent polymerization steps to create novel thiophene azomethine polymers. researchgate.net These polymers are investigated for their liquid crystalline, luminescent, and electroluminescent properties, with potential applications in polymer-based light-emitting diodes (PLEDs). researchgate.net

This compound is a key component in the synthesis of precursor polymers for cross-linked polyfluorenes. uh.eduuh.edu These precursors, poly(fluoren-9,9-diyl-alt-alkan-R,ω-diyl), are synthesized through a reaction between 9,9-dilithiofluorene and a series of α,ω-dibromoalkanes, including this compound. uh.edu The resulting polymers have fluorene (B118485) units tethered along a flexible alkyl backbone. uh.eduuh.edu These precursor polymers can then be cross-linked through oxidative coupling of the fluorene units, either chemically or electrochemically, to form a conjugated polymer network. uh.eduuh.edu The resulting cross-linked polyfluorene films exhibit excellent mechanical integrity and have applications as electroluminescent materials in PLEDs. uh.edu

This compound is employed in the synthesis of polymerized ionic liquids (PILs), which are being explored as solid-state electrolytes. researchgate.net These materials are typically synthesized by reacting a dibromoalkane, such as this compound, with a di-imidazole compound, like 1-methylimidazole. researchgate.netresearchgate.net This reaction forms a polymer with imidazolium (B1220033) cations in the backbone. researchgate.net The bromide anions can then be exchanged for other anions to tune the properties of the PIL. researchgate.netgoogle.comresearchgate.net These PILs are investigated for their thermal stability, electrochemical stability, and ionic conductivity, making them promising candidates for applications in solid-state ion power sources. researchgate.net

Cross-Linked Polyfluorene Polymer Precursors for Electrodeposition

Materials with Tailored Characteristics

The versatility of this compound is particularly evident in its application for creating materials with tailored properties. By incorporating the dodecamethylene spacer into polymer backbones or using it to link different molecular units, researchers can meticulously control the final characteristics of the material.

This compound is instrumental in the synthesis of novel polymers through various polycondensation and coupling reactions. researchgate.netmatec-conferences.org Its role as a linker or coupling agent enables the creation of complex polymer architectures with properties governed by the constituent monomers.

A notable example is the synthesis of styrene-dodecane-styrene triblock copolymers via living anionic polymerization. colab.ws In this process, this compound acts as a coupling agent that joins two living polystyrene chains, introducing a flexible dodecane midblock between rigid polystyrene blocks. colab.ws This method allows for precise control over molecular weight and results in polymers with a very narrow molecular weight distribution (Đ < 1.2). colab.ws

It is also a key monomer in the synthesis of ammonium ionenes, which are ion-containing polymers with quaternary nitrogen atoms within the polymer backbone. researchgate.netCurrent time information in Bangalore, IN. These are typically prepared through the Menschutkin reaction, where this compound reacts with a ditertiary amine like 1,12-bis(N,N-dimethylamino)dodecane. researchgate.net The resulting 12,12-ammonium ionenes are water-soluble polymers whose charge density and molecular weight can be controlled, leading to specific physical and mechanical properties. researchgate.netCurrent time information in Bangalore, IN.

Furthermore, it is used to create liquid-crystalline polyethers by reacting with mesogenic units such as 1,2-bis(4-hydroxyphenyl)ethane. miami.edunih.gov The long, flexible dodecamethylene spacer provided by this compound influences the phase behavior of these polymers, leading to the formation of specific mesophases like smectic or hexagonal columnar phases. miami.edunih.gov

| Polymer Type | Monomers/Reactants | Role of this compound | Key Properties |

| Styrene-Dodecane-Styrene Triblock Copolymer | Styrene, n-butyllithium, this compound | Coupling Agent | Narrow molecular weight distribution (Đ < 1.2), controlled molecular architecture. colab.ws |

| 12,12-Ammonium Ionene | This compound, 1,12-bis(N,N-dimethylamino)dodecane | Monomer | Water-soluble, controlled molecular weight, specific mechanical and thermal properties. researchgate.net |

| Liquid-Crystalline Polyether | This compound, 1,2-bis(4-hydroxyphenyl)ethane, 1,8-dibromooctane | Monomer (Flexible Spacer) | Forms hexagonal columnar (Φh) and smectic phases; influences phase transitions. miami.edunih.gov |

| Poly(p-phenylene alkylene)s | This compound, p-dichlorobenzene | Monomer | Semicrystalline with moderate yields and low molecular weight. acs.org |

The incorporation of the dodecamethylene chain from this compound can significantly influence the thermal and mechanical properties of polymers. the-innovation.org In the case of 12,12-ammonium ionenes, structure-property relationships have been clearly established. researchgate.netCurrent time information in Bangalore, IN. Higher molecular weight ionenes, synthesized using this compound, exhibit an average tensile strength of 20-22 MPa and can be elongated from 230% to 440% before breaking. researchgate.net

Dynamic mechanical analysis (DMA) of these ionenes reveals that the glass transition temperatures (Tg) increase with molecular weight, ranging from 61°C to 88°C. researchgate.net Furthermore, these materials show a dissociation of ionic aggregates at temperatures between 85°C and 88°C. researchgate.net Research into other polymers synthesized using this compound has shown thermal stability up to 270°C, as confirmed by thermogravimetric analysis (TGA). acs.org

| Polymer System | Property | Value/Observation |

| 12,12-Ammonium Ionenes | Tensile Strength | ~20-22 MPa researchgate.net |

| Elongation at Break | 230 - 440% researchgate.net | |

| Glass Transition (Tg) | 61 - 88 °C (increases with molecular weight) researchgate.net | |

| Ionic Aggregate Dissociation | 85 - 88 °C researchgate.net | |

| Poly(azomethine-ester)s | Thermal Stability (TGA) | Stable up to 270 °C acs.org |

This compound is a valuable component in the design of molecules for supramolecular chemistry, where non-covalent interactions drive the formation of larger, ordered structures. Its long alkyl chain is ideal for introducing hydrophobicity and flexibility, which are crucial for self-assembly and self-healing processes.

It has been used in the synthesis of ionenes that exhibit self-healing properties and are investigated as potential solid-solid phase change materials. In one study, this compound was reacted with a custom monomer to produce a poly(ionic liquid) that demonstrated self-healing capabilities.

The compound is also employed to create monomers for advanced supramolecular polymers. For instance, it was used in the multi-step synthesis of ureidopyrimidinone (UPy) monomers. The dodecyl (C12) chain in these monomers enhances their hydrophobicity, driving self-assembly into robust, stable bundled fibers in aqueous environments. The mechanical properties of hydrogels formed from these UPy monomers are directly influenced by the alkyl chain length, highlighting the role of the dodecyl group in tuning material characteristics. Other research has utilized this compound to synthesize aromatic oligoamide foldamers that form self-assembled monolayers on surfaces for anion recognition and to create macrocycles for stimuli-responsive materials.

The self-assembly principles enabled by molecules derived from this compound extend to the creation of nanostructured materials. Its use as a precursor for ionene polymers has been explored for applications in gene delivery, where the polymers act as nanocarriers. These polymers can complex with nucleic acids, demonstrating potential for therapeutic applications.

In a different application of self-assembly, this compound is used to synthesize molecules that form highly ordered, porous honeycomb films. For example, it is reacted with thymine to create Thym-C12-thym, a bolaamphiphile that can self-organize into these structured films using the "breath figure" technique. Linear-dendritic block copolymers functionalized with thymine units via a dodecyl spacer derived from this compound have also been synthesized for the preparation of nanocarriers through microfluidics.

The reactivity of this compound makes it suitable for the chemical modification of biopolymers, such as lignin (B12514952), to create new value-added materials. researchgate.net Lignin, a complex aromatic biopolymer, is abundant but underutilized. Its rich content of phenolic hydroxyl groups provides reactive sites for modification. researchgate.net In one research effort, Kraft lignin was functionalized using this compound. acs.org This modification aimed to append extended aliphatic carbon chains to the lignin structure, creating amphiphilic derivatives capable of forming nanoparticles and encapsulating other molecules. acs.org This approach highlights a pathway to convert underutilized biomass into functional materials for applications like delivery systems. acs.org

Nanocarriers and Honeycomb Films via Self-Assembly

Optoelectronic and Electronic Materials

This compound is employed in the synthesis of conjugated polymers for use in optoelectronic and electronic devices. The flexible dodecyl spacer can improve the solubility and processability of otherwise rigid conjugated polymers without significantly disrupting their electronic properties.

It has been used as a linker to synthesize side-chain type liquid crystalline poly(arylenevinylene)s. In this work, a thiophene monomer was first etherified with an excess of this compound, which was then further functionalized and polymerized. The resulting polythiophene derivatives exhibited electrochemical activity, with an oxidation potential around +0.86 V, making them suitable for electronic applications.

In other work, polymers synthesized using this compound were found to have electrical conductivity in the range of ~10⁻⁵ S/cm and were studied for their potential in organic electronics. acs.org It is also used in the synthesis of self-healing organic semiconductors for wearable electronics and in the preparation of PEDOT (poly(3,4-ethylenedioxythiophene)) derivatives for electrocatalysis applications.

| Application Area | Polymer/Material Type | Role of this compound | Key Finding/Property |

| Optoelectronics | Poly(arylenevinylene)s | Linker for side-chain | Resulting polymers show electrochemical activity (oxidation potential +0.86 V). |

| Organic Electronics | Poly(azomethine-ester)s | Monomer | Polymers exhibit electrical conductivity of ~10⁻⁵ S/cm. acs.org |

| Wearable Electronics | Self-healing conjugated polymers | Reagent in monomer synthesis | Enables creation of semiconducting polymers with flexible backbones. |

| Electrocatalysis | PEDOT derivatives | Reagent in monomer synthesis | Used to create E-C12-E, a monomer for functionalized conductive polymers. |

Light-Emitting Diodes (PLEDs) and Electroluminescent Devices

This compound serves as a crucial linker in the synthesis of novel polymers for polymer light-emitting diodes (PLEDs) and other electroluminescent applications. The long, flexible dodecane chain it provides can improve the solubility and processability of otherwise rigid and intractable conjugated polymers, without significantly disrupting their electronic properties.

Research has demonstrated the use of this compound in the synthesis of thiophene-based azomethine polymers. kingston.ac.ukresearchgate.net In these syntheses, it is reacted with hydroxy-functionalized aromatic aldehydes, such as 4-hydroxybenzaldehyde, to create a dialdehyde (B1249045) precursor linked by a dodecyloxy chain. kingston.ac.uk This precursor is then polymerized with amino-functionalized thiophene derivatives to yield polyazomethines. kingston.ac.uk These polymers are investigated for their thermal, electrochemical, and optoelectronic properties, with double-layer PLEDs being fabricated to test their performance. kingston.ac.ukresearchgate.net The device configuration is typically ITO/PEDOT:PSS/Polymer/Al, where the synthesized polymer acts as the emissive layer. kingston.ac.ukresearchgate.net

Similarly, this compound is used to synthesize fluorene-containing polymers that act as precursors for cross-linked conjugated polymer networks in PLEDs. uh.eduuh.edu In a process involving the reaction of 9,9-dilithiofluorene with α,ω-dibromoalkanes, a series of poly(fluoren-9,9-diyl-alt-alkan-α,ω-diyl) polymers are created. uh.eduuh.edu The dodecane spacer enhances the solubility of these precursor polymers, which can then be cross-linked through chemical or electrochemical oxidation at the fluorene units to form a robust, conjugated network. uh.eduuh.edu The charge-transport characteristics of these materials are then investigated through the fabrication of PLED devices. uh.edu

In the field of poly(arylenevinylene)s (PAVs), this compound is employed to attach mesogenic (liquid crystal) groups to a thiophene monomer. acs.org This is achieved by etherifying 2,5-dibromo-3-thiophenemethanol with an excess of this compound, followed by the introduction of a mesogen like 4-cyano-4'-hydroxybiphenyl. acs.org The resulting monomer is then polymerized to create side-chain type liquid crystalline PAVs. acs.org The dodecane spacer helps to control the orientation of the polymer chains, which is critical for their electronic and optical performance in devices. acs.org

| Polymer Type | Precursors Involving this compound | Key Research Finding | Reference |

|---|---|---|---|

| Thiophene Azomethine Polymers | 4,4'-diformyl diphenoxydodecane | Used as the emissive layer in double-layer PLEDs with an ITO/PEDOT:PSS/Polymer/Al configuration. kingston.ac.ukresearchgate.net | kingston.ac.ukresearchgate.net |

| Polyfluorene Networks | Poly(fluoren-9,9-diyl-alt-dodecan-1,12-diyl) | Acts as a soluble precursor for creating cross-linked conjugated networks via oxidation for use in PLEDs. uh.eduuh.edu | uh.eduuh.edu |

| Poly(arylenevinylene)s (PAVs) | 2,5-dibromo-3-(12-bromododecanoxy)methylthiophene | Incorporated as a monomer to synthesize side-chain liquid crystalline PAVs for controlling polymer orientation and performance. acs.org | acs.org |

Dye-Sensitized Solar Cells (DSSCs)

One key application is in the synthesis of porphyrin-based dyes. uns.ac.id Researchers have synthesized novel porphyrins where a p-(12-bromododecoxy)benzaldehyde intermediate is a key component. uns.ac.id This intermediate is prepared through a nucleophilic substitution reaction between 4-hydroxybenzaldehyde and this compound. uns.ac.id The resulting aldehyde is then used in a condensation reaction with pyrrole (B145914) to form the porphyrin core. uns.ac.id The long dodecyloxy chain helps to prevent unwanted intermolecular interactions and charge recombination on the surface of the TiO2 photoanode, which can lead to improved DSSC performance and stability. uns.ac.id However, purification of the final dye can sometimes be challenging due to the presence of excess this compound. uea.ac.uk

Furthermore, this compound is a building block for imidazolium ionene segmented block copolymers, which are investigated as quasi-solid electrolytes in DSSCs. researchgate.net These copolymers are synthesized from 1,1′-(1,4-butanediyl)bis(imidazole) and this compound, which form the hard segments, along with a soft segment like poly(tetramethylene oxide) (PTMO) dibromide. researchgate.net The resulting ionene block copolymers show evidence of microphase separation and are thermally stable. researchgate.net When used to create polymer gel electrolytes, these materials have been shown to yield light-to-electricity conversion efficiencies in DSSCs, indicating their potential to replace volatile liquid electrolytes and improve device stability. researchgate.net For example, imidazolium ionenes containing ethylene (B1197577) oxide chains have achieved conversion efficiencies of 1.56%. researchgate.net

| DSSC Component | Role of this compound | Resulting Material/Device Performance | Reference |

|---|---|---|---|

| Porphyrin Dye | Used to synthesize p-(12-Bromododecoxy)benzaldehyde, a precursor for the final dye. | The long alkyl chain is intended to prevent dye aggregation and charge recombination. uns.ac.id | uns.ac.id |

| Quasi-Solid Electrolyte | Acts as a hard segment in the synthesis of imidazolium ionene segmented block copolymers. | Resulting DSSCs containing ethylene oxide repeating units showed a light-to-electricity conversion efficiency of 1.56%. researchgate.net | researchgate.net |

| Hole-Transporting Material | Used to synthesize synthons for organic semiconductors in solid-state DSSCs (ssDSSC). | The synthesis of a key intermediate using this compound resulted in a yield of 84%. google.com | google.com |

Conducting Polymers via Electropolymerization

This compound is a key starting material for synthesizing specific monomers used in the electropolymerization of conducting polymers. By linking two electroactive units, such as pyrrole or thiophene, with a long, flexible, and non-conjugated dodecane chain, it allows for the creation of polymers with tailored properties. The resulting polymers often exhibit different morphologies and conductivities compared to their homopolymer counterparts.

A prominent example is the synthesis of 1,12-di-(1-pyrrolyl)dodecane (DiPy). mdpi.comresearchgate.net This monomer is prepared by reacting pyrrole with this compound in the presence of a base like sodium hydride. mdpi.com The DiPy monomer can then be electropolymerized on its own or, more commonly, copolymerized with pyrrole (Py). mdpi.comresearchgate.net By varying the feed ratio of Py to DiPy in the electrolytic solution, copolymer films with tunable conductivity can be deposited on an electrode. mdpi.comresearchgate.net Studies show that increasing the proportion of DiPy, which contains the insulating dodecane spacer, leads to thinner, less rough films and a significant decrease in conductivity. mdpi.com This tunability is valuable for applications like chemiresistor gas sensors where precise control over the material's electrical properties is required. mdpi.com

Similarly, this compound is used in the synthesis of more complex monomers for electropolymerization, such as those based on diketopyrrolopyrrole (DPP) and 3,4-ethylenedioxythiophene (B145204) (EDOT). mdpi.comresearchgate.net For instance, a macrocyclic EDOT-DPP-EDOT triad (B1167595) has been synthesized where this compound is used in a multi-step process to link the components. mdpi.comresearchgate.net This complex monomer can then be electropolymerized to form inherently chiral polymer films directly on an electrode surface. mdpi.comresearchgate.net The incorporation of the dodecane chain influences the structure and properties of the resulting polymer film, which has potential applications in chiroptical sensors or optoelectronics. mdpi.com

| Monomer/Polymer System | Synthesis Detail | Key Finding | Reference |

|---|---|---|---|

| Pyrrole (Py) and 1,12-di-(1-pyrrolyl)dodecane (DiPy) Copolymers | DiPy is synthesized from pyrrole and this compound. mdpi.com | The conductivity of the copolymer film can be tuned by varying the Py:DiPy feed ratio during electropolymerization. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Diketopyrrolopyrrole (DPP) Derivatives | This compound is added to a DPP precursor in DMF at 80 °C. mdpi.com | The resulting monomer is used to create inherently chiral polymer films via electropolymerization. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Poly(fluoren-9,9-diyl-alt-alkan-α,ω-diyl) | Reacted with 9,9-dilithiofluorene to form a precursor polymer. uh.edu | The precursor polymer can be electrochemically oxidized to form a cross-linked conjugated polymer network. uh.edu | uh.edu |

Pharmaceutical Intermediate Synthesis

As a difunctional electrophile, this compound is a key building block for a variety of pharmaceutical compounds and novel therapeutic agents. lookchem.com Its utility stems from the ability of the terminal bromine atoms to undergo nucleophilic substitution reactions, allowing for the covalent linkage of diverse chemical groups. ontosight.ai

The unique bromine-substituted dodecane chain serves as a foundational component for developing new therapeutic agents. lookchem.com It is employed in the synthesis of complex organic molecules by allowing for targeted functionalization at both ends of its twelve-carbon chain. lookchem.com For instance, it has been used in the step-growth polymerization process to prepare tboc-protected ionenes, which are polymers with potential applications in drug therapy development.

Researchers have also utilized this compound to synthesize polyalkylamines, which can be formulated into particles or polymersomes for therapeutic use in patients. google.com In one synthetic approach, this compound is reacted with an amine and dodecylamine (B51217) to produce the final polyalkylamine product. google.com Furthermore, it has served as a linker in the creation of novel multibinding compounds designed to modulate 5-HT receptors, which are significant targets in drug discovery. google.com

A significant application of this compound is in the synthesis of novel antagonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in conditions such as nicotine (B1678760) addiction. nih.govnih.gov The dodecane chain acts as a spacer, connecting two pharmacophoric groups to create bivalent ligands that can interact with the receptor.

One such compound is N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB), a centrally-acting nAChR antagonist. It is prepared by reacting this compound with [¹⁴CH₃]-3-picoline. nih.gov Another novel antagonist, 1-(3-picolinium)-12-triethylammonium-dodecane dibromide (TMPD), was developed as a hybrid of bPiDDB and decamethonium. Its synthesis involves dissolving 3-picoline and this compound in acetonitrile, followed by a subsequent reaction with triethylamine. nih.gov TMPD has been shown to inhibit nicotine-evoked dopamine (B1211576) release, suggesting its potential as a smoking cessation agent. nih.gov

| Compound Name | Starting Materials | Key Finding |

| N,N'-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB) | This compound, 3-picoline | Acts as a central nAChR antagonist selective for subtypes that mediate nicotine-evoked dopamine release. nih.govuky.edu |

| 1-(3-Picolinium)-12-triethylammonium-dodecane dibromide (TMPD) | This compound, 3-picoline, triethylamine | Completely inhibits nicotine-evoked dopamine release from rat striatal slices. nih.gov |

Building Block for Novel Therapeutic Agents and Drugs

Development of Biologically Active Compounds

The structural framework of this compound is a foundation for developing various biologically active compounds. By attaching different functional groups to its ends, a wide range of derivatives with specific biological activities can be synthesized.

Derivatives of this compound have been investigated for their antimicrobial properties. solubilityofthings.com The long hydrophobic dodecane chain combined with polar, charged end-groups can lead to compounds that disrupt microbial membranes.

Imidazole Derivatives : The synthesis of 1,12-Di(1H-Imidazol-1-yl)dodecane, by reacting imidazole with this compound, produces a molecule of interest for therapeutic agent development due to the known antimicrobial and antifungal properties of imidazoles. ontosight.ai

Phosphonium Salts : Symmetrical diphosphonium salts derived from this compound have demonstrated significant bactericidal activity. ichem.md Specifically, 1,12-di(tributylphosphonium bromide)dodecane (DTBPDO), synthesized from this compound and tributylphosphine, showed high bactericidal rates against saprophytic bacteria, sulphate-reducing bacteria, and iron bacteria. ichem.md

Pyridinium (B92312) Derivatives : Bis-pyridinium compounds, where a dodecane chain links two pyridinium heads, have been developed as antibacterial and antifungal agents. google.com Self-assembled nanoparticles of 1-(12-(pyridin-1-ium-1-yl)dodecyl)-4-(1,4,5-triphenyl-1H-imidazol-2-yl)pyridin-1-ium (TPIP), synthesized using this compound, exhibit excellent antibacterial activity against Gram-positive bacteria like S. aureus. thno.orgthno.org

| Derivative Class | Example Compound | Target Organisms |

| Imidazole Derivatives | 1,12-Di(1H-Imidazol-1-yl)dodecane | General antimicrobial and antifungal interest. ontosight.ai |

| Diphosphonium Salts | 1,12-di(tributylphosphonium bromide)dodecane (DTBPDO) | Saprophytic bacteria (TGB), Sulphate-reducing bacteria (SRB), Iron bacteria (IB). ichem.md |

| Pyridinium Derivatives | 1-(12-(pyridin-1-ium-1-yl)dodecyl)-4-(1,4,5-triphenyl-1H-imidazol-2-yl)pyridin-1-ium (TPIP) | Staphylococcus aureus (Gram-positive bacteria). thno.org |

The structure of this compound is exploited in drug design to create molecules that can interact effectively with biological targets. The 12-carbon chain serves as a flexible linker or spacer, allowing two active chemical groups to be positioned at an optimal distance for bivalent binding or to span a biological membrane. google.com This principle is evident in the design of nicotinic receptor antagonists like bPiDDB, where the dodecane chain connects two picolinium heads to bridge binding sites on the receptor. nih.govnih.gov

This compound is also a key reactant in producing amine polymers used as bile acid sequestrants. google.com Furthermore, it is used to synthesize functional molecules for gene delivery, where the dodecane component can be incorporated into amphiphilic structures designed to form complexes with nucleic acids and facilitate their entry into cells. google.com.pg

In the field of bio-imaging, this compound has been used to synthesize novel fluorescent probes. mdpi.com Tricyclic acridone derivatives are known for their broad biological activity, and incorporating a dodecyl chain can modify their properties for specific applications like cell imaging. mdpi.com

A surfactant-like acridone scaffold, MeAcd12P, was developed by first incorporating this compound at the N10 position of the acridone core. mdpi.com This step imparts lipophilic character via the twelve-carbon chain. The terminal bromine is then substituted with piperidine. mdpi.comresearchgate.net The resulting molecule, while not fluorescent in an aqueous solution, shows significant orange light emission within cells. This is attributed to the molecule's surfactant-like structure, which promotes self-assembly and aggregation-induced emission, making it a valuable tool for cellular imaging. mdpi.com

| Synthesis Step | Reagents | Purpose |

| 1. Attachment of Dodecyl Chain | Acridone, this compound, KI, KOH, THF | Incorporates the 12-carbon lipophilic chain onto the acridone N10 position. mdpi.comresearchgate.net |

| 2. Substitution of Terminal Bromine | 10-(12-bromododecyl) acridone intermediate, Piperidine, K₂CO₃, THF/H₂O | Replaces the terminal bromine with a piperidine group. mdpi.comresearchgate.net |

| 3. Functionalization and Methylation | Dodecyl-piperidine acridone intermediate, various reagents | Further modification to create the final fluorescent probe (MeAcd12P). mdpi.comresearchgate.net |

Studies on Neurite Outgrowth

This compound serves as a crucial component in the synthesis of advanced biomaterials designed to support and enhance nerve cell growth, a process known as neurite outgrowth. Research in this area is pivotal for developing potential therapies for nerve repair and neurodegenerative diseases.

One significant application involves the chemical modification of polyaniline (PANI) to create functionalized, conductive scaffolds. In these studies, this compound is used to achieve N-alkylation and chemical crosslinking of PANI chains, resulting in a functionalized polymer, PANI-12Br(II). researchgate.net These modified PANI scaffolds have been tested with PC12 cells, which are a well-established model for neuronal cells. When subjected to a constant electric field, PC12 cells cultured on these scaffolds demonstrated a marked improvement in neurite formation and outgrowth. researchgate.net This suggests the potential utility of such scaffolds in the field of neural tissue engineering. researchgate.net

In a different approach, this compound is utilized as a starting reagent in the synthesis of novel derivatives of naringenin (B18129), a natural flavonoid. nih.gov These naringenin-O-alkylamine derivatives are designed as multi-target-directed ligands with potential therapeutic applications. The synthesis involves treating naringenin with this compound to form a key intermediate. nih.gov Subsequent modifications lead to compounds that exhibit neuroprotective effects, which are critical for neuronal cell health and function. nih.gov While not a direct study of neurite outgrowth, the development of neuroprotective agents is an essential and related field of neurological research.

The table below summarizes key research findings involving this compound in the context of neuronal cell studies.

| Research Area | Compound/Material Synthesized | Cell Line | Key Finding | Reference |

| Neural Tissue Engineering | Functionalized Polyaniline (PANI-12Br(II)) | PC12 | Enhanced neurite formation and outgrowth on conductive scaffolds under electrical stimulation. | researchgate.net |

| Neuroprotective Agents | Naringenin-O-alkylamine derivatives | N/A | This compound used as a linker in synthesizing compounds with demonstrated neuroprotective properties. | nih.gov |

| Gene Delivery to Brain | 12,12-Ammonium ionenes and melittin-containing block copolymers | PC-12 | Used in synthesis of polymers for gene delivery to neuron-like cells. | researchgate.net |

Environmental and Biological Interactions

The environmental fate of this compound, particularly in aquatic environments, is a subject of consideration due to its chemical structure.

Considerations of Persistence and Potential Bioaccumulation in Aquatic Ecosystems

The persistence and potential for bioaccumulation of this compound are important factors in assessing its environmental impact. solubilityofthings.com Its long carbon chain suggests a lipophilic nature, which can be associated with persistence in the environment and accumulation in the fatty tissues of organisms.